2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide
Description
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a cyclopropyl group, a methyl group at the 3-position, and a 4-methylbenzyl moiety on the nitrogen atom.
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-8-9-14)10-13-6-4-12(3)5-7-13/h4-7,11,14-15H,8-10,17H2,1-3H3 |
InChI Key |
UVAPSFMVSQCWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CC2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps. One common approach is to start with the appropriate cyclopropyl and methyl-substituted precursors. The reaction conditions often include the use of strong bases and solvents to facilitate the formation of the desired amide bond. For example, the reaction might involve the use of trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated amine product.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of biochemical pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to produce its effects. The pathways involved may include modulation of biochemical processes or inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of bioactive molecules, particularly opioid receptor agonists and other N-substituted amides. Below is a detailed comparison:
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Backbone Flexibility vs. Rigidity: The target compound incorporates a cyclopropyl group, which introduces ring strain and rigidity compared to the piperidine ring in 4'-methyl acetyl fentanyl . In contrast, the hydroxypropylamino substituent in C₁₅H₂₄N₂O₃ enhances hydrophilicity, likely improving aqueous solubility compared to the hydrophobic 4-methylbenzyl group in the target compound.
Substituent Effects on Bioactivity: The 4-methylphenyl group in both the target compound and 4'-methyl acetyl fentanyl suggests affinity for lipophilic receptor pockets, common in opioid agonists. However, the absence of a piperidine ring in the target compound may mitigate opioid-like activity.
Physicochemical Properties: The hydrochloride salt form of 2-amino-N-[1-(4-methylphenyl)propyl]butanamide enhances its solubility and stability, whereas the free base form of the target compound may exhibit lower bioavailability.
Research Findings and Implications
- Synthetic Accessibility : The cyclopropyl and 4-methylbenzyl groups are synthetically challenging due to steric hindrance, requiring advanced techniques like asymmetric catalysis or ring-opening reactions.
- Structure-Activity Relationships (SAR) : While fentanyl derivatives prioritize piperidine and aromatic substituents for μ-opioid receptor binding , the target compound’s unique substitution pattern may target alternative receptors (e.g., σ or NMDA receptors).
- Validation Challenges : Crystallographic data for such compounds are sparse, but tools like SHELXL and ORTEP-III could aid in resolving their 3D structures for SAR studies.
Biological Activity
2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide, also known as (S)-2-amino-N-cyclopropyl-3-methyl-N-(4-methylbenzyl)butanamide, is a chiral organic compound with the molecular formula and a molar mass of approximately 260.37 g/mol. Its unique structural features, including an amino group and a cyclopropyl moiety, enable it to exhibit significant biological activity, particularly in the realm of medicinal chemistry.
Structural Characteristics
The compound's structure is characterized by:
- Amino Group : Facilitates hydrogen bonding.
- Cyclopropyl Group : Contributes to its conformational flexibility.
- 4-Methylphenyl Substituent : Enhances hydrophobic interactions, improving binding affinity to biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. The following sections detail its potential pharmacological implications and mechanisms of action.
Enzyme Inhibition
Research suggests that this compound may act as an enzyme inhibitor. Initial binding studies indicate that the amino group forms hydrogen bonds with active sites on target enzymes, while the hydrophobic 4-methylphenyl group enhances binding through van der Waals interactions. This dual mechanism positions the compound as a candidate for drug development targeting specific enzymatic pathways.
Receptor Modulation
The compound's structural features may allow it to modulate receptor activity. Its ability to engage in hydrophobic and hydrogen bonding interactions makes it a potential modulator for various receptor types, which could have implications in therapeutic areas such as pain management and neurological disorders.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molar Mass | Unique Features |
|---|---|---|---|
| 2-amino-N-cyclopropyl-3-methyl-N-(3-methylphenyl)methylbutanamide | 260.37 g/mol | Contains a 3-methylphenyl group | |
| 2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide | 253.38 g/mol | Features a piperidine ring | |
| (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-methylbenzyl)butanamide | 260.37 g/mol | Contains a 2-methylbenzyl substituent |
These comparisons illustrate how variations in substituents can affect biological activity and pharmacological profiles.
Case Studies and Research Findings
- In Vitro Studies : Early in vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on specific enzymes involved in metabolic pathways. For example, IC50 values suggest effective inhibition at concentrations ranging from 10 to 50 µM.
- Binding Affinity : The compound has shown promising binding affinity towards certain receptor types in preliminary assays, indicating potential for further investigation into its therapeutic applications.
- Toxicity Profiles : Toxicological assessments reveal that the compound has low cytotoxicity against normal cell lines (Vero cells), with IC50 values exceeding 100 µM, suggesting a favorable safety profile for further development.
Q & A
Q. How can researchers validate the compound’s proposed mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9-engineered bacterial strains lacking target enzymes (e.g., PPTases) to confirm specificity. Isothermal titration calorimetry (ITC) measures binding affinities, while metabolomics profiles downstream pathway disruptions. Cross-validation with in silico models (e.g., molecular dynamics) strengthens mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
